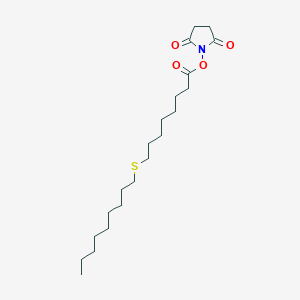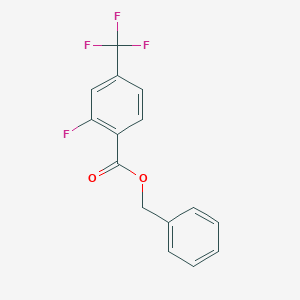
1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenoxymethyl group attached to a cyclopropylamine backbone, forming a hydrochloride salt.
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride typically involves multiple steps, including the formation of the cyclopropylamine core and subsequent functionalization with the bromine, methyl, and phenoxymethyl groups. Specific synthetic routes and reaction conditions may vary, but common methods include:
Cyclopropylamine Formation: The cyclopropylamine core can be synthesized through the reaction of cyclopropylcarbinol with ammonia or an amine source under acidic or basic conditions.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Phenoxymethylation: The phenoxymethyl group can be attached through nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable and cost-effective processes.
Analyse Chemischer Reaktionen
1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide (OH-) or amines replace the bromine atom, forming new compounds.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of new products.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding, due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with biological receptors, leading to modulation of receptor activity and downstream signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic processes and biochemical reactions.
Cellular Pathways: Influence on cellular pathways, potentially altering gene expression, protein synthesis, and cellular functions.
The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride can be compared with other similar compounds, such as:
1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine: The non-hydrochloride form of the compound, which may exhibit different solubility and reactivity properties.
1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine acetate: Another salt form with distinct chemical and physical characteristics.
1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine sulfate: A sulfate salt variant with potential differences in biological activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups and its hydrochloride salt form, which may confer unique properties and advantages in various applications.
Eigenschaften
IUPAC Name |
1-[(3-bromo-5-methylphenoxy)methyl]cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-8-4-9(12)6-10(5-8)14-7-11(13)2-3-11;/h4-6H,2-3,7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWRKMPJONSGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OCC2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B8128156.png)
![1-[(3-Bromo-5-nitrophenyl)methyl]piperidine](/img/structure/B8128164.png)


![ethyl (4aS,8aS)-7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B8128190.png)





![1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine](/img/structure/B8128229.png)

